Bienvenue dans la boutique en ligne BenchChem!

1-(Morpholin-4-ylmethyl)cyclopentanamine

Medicinal Chemistry Building Block Selection Parallel Synthesis

1-(Morpholin-4-ylmethyl)cyclopentanamine (CAS 890095-97-3) is a cyclic amine building block comprising a cyclopentanamine core linked via a methylene bridge to a morpholine ring (C10H20N2O; MW 184.28 g/mol). The compound is supplied as a free base (liquid or dry film), typically at ≥95% purity, by multiple commercial vendors including ChemBridge, AKSci, Oakwood Chemicals, and Fluorochem.

Molecular Formula C10H20N2O
Molecular Weight 184.28 g/mol
CAS No. 890095-97-3
Cat. No. B1341129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Morpholin-4-ylmethyl)cyclopentanamine
CAS890095-97-3
Molecular FormulaC10H20N2O
Molecular Weight184.28 g/mol
Structural Identifiers
SMILESC1CCC(C1)(CN2CCOCC2)N
InChIInChI=1S/C10H20N2O/c11-10(3-1-2-4-10)9-12-5-7-13-8-6-12/h1-9,11H2
InChIKeyPUXLUPPFIWESNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Morpholin-4-ylmethyl)cyclopentanamine (CAS 890095-97-3): Compound Class, Physicochemical Profile, and Procurement Baseline


1-(Morpholin-4-ylmethyl)cyclopentanamine (CAS 890095-97-3) is a cyclic amine building block comprising a cyclopentanamine core linked via a methylene bridge to a morpholine ring (C10H20N2O; MW 184.28 g/mol) [1]. The compound is supplied as a free base (liquid or dry film), typically at ≥95% purity, by multiple commercial vendors including ChemBridge, AKSci, Oakwood Chemicals, and Fluorochem . Computed physicochemical properties include XLogP3-AA of 0, topological polar surface area (tPSA) of 38.5 Ų, two rotatable bonds, one hydrogen bond donor, and three hydrogen bond acceptors [1]. The compound is classified under GHS as Acute Toxicity Category 4 (oral, dermal, inhalation), Skin Corrosion Category 1B, and Specific Target Organ Toxicity Single Exposure Category 3 (respiratory irritation) [1]. No primary research articles, biological assay data, or target-engagement studies were identified in the published literature for this specific compound as of the search date; its differentiation case therefore rests primarily on structural features and vendor-supplied specifications relative to its closest commercially available analogs.

Why Generic Substitution of 1-(Morpholin-4-ylmethyl)cyclopentanamine with Other Morpholine-Cyclopentanamine Building Blocks Is Not Straightforward


The cyclopentanamine scaffold bearing a morpholinomethyl substituent can exist in several regioisomeric and N-substituted forms—including the 3-(morpholinomethyl)cyclopentanamine positional isomer, N-methyl-1-(morpholinomethyl)cyclopentan-1-amine, and heterocycle-swapped analogs such as 1-(pyrrolidin-1-ylmethyl)cyclopentanamine—that share identical molecular formulae or differ by only a single methyl group [1]. Despite their apparent similarity, these compounds present fundamentally different hydrogen-bonding capacity (primary vs. secondary vs. tertiary amine), steric environment around the amine, LogP, and commercial availability profiles [1]. In the absence of published head-to-head biological comparisons, the procurement decision hinges on the specific synthetic application: the target compound's free primary amine enables direct acylation, reductive amination, or urea formation that is sterically and electronically distinct from its N-methylated or regioisomeric counterparts [1]. Substituting without verifying the positional isomer and amine substitution pattern may lead to divergent reactivity in downstream chemistry, altered physicochemical properties in the final product, or procurement from a narrower supplier base. The quantitative evidence below clarifies where measurable differences exist and where data gaps preclude confident substitution.

Quantitative Differentiation Evidence for 1-(Morpholin-4-ylmethyl)cyclopentanamine (CAS 890095-97-3) Versus Closest Analogs


Primary Amine vs. N-Methylated Tertiary Amine: Hydrogen Bond Donor Count and Synthetic Versatility

1-(Morpholin-4-ylmethyl)cyclopentanamine possesses one hydrogen bond donor (the primary amine –NH2), whereas its closest N-methylated analog, N-methyl-1-(morpholinomethyl)cyclopentan-1-amine (free base C11H22N2O; dihydrochloride C11H24Cl2N2O, MW 271.22), is a tertiary amine with zero hydrogen bond donors [1][2]. This difference directly determines the scope of accessible downstream chemistry: the primary amine can undergo acylation, sulfonylation, urea formation, and reductive amination with aldehydes; the N-methyl tertiary amine cannot serve as an acyl acceptor. No biological assay data exist for either compound, so synthetic utility is the sole evidence-based differentiator at this time.

Medicinal Chemistry Building Block Selection Parallel Synthesis

Computed LogP Comparison: Morpholine- vs. Pyrrolidine- and Piperidine-Containing Cyclopentanamine Analogs

The XLogP3-AA value for 1-(morpholin-4-ylmethyl)cyclopentanamine is computed as 0, reflecting the polarity contribution of the morpholine oxygen [1]. In contrast, the Hit2Lead entry reports an experimental/discrete LogP of 1.13 . The closest heterocycle-swapped analog, 1-(pyrrolidin-1-ylmethyl)cyclopentanamine (C10H20N2; MW 168.28), lacks the ring oxygen and is predicted to have a higher LogP (~1.0–1.5 higher based on oxygen replacement with CH2 in related matched molecular pair analyses) . The absence of the oxygen atom reduces polarity, decreases aqueous solubility, and alters permeability profile. No experimentally measured LogP for the pyrrolidine or piperidine analogs was found in the literature; this is a class-level inference based on well-established fragment contribution methods.

Lipophilicity Drug Design ADME Prediction

Regioisomeric Differentiation: 1-Position vs. 3-Position Morpholinomethyl Substitution

The target compound bears the morpholinomethyl group at the 1-position of the cyclopentane ring (geminal to the amine), creating a quaternary carbon center at C1. The positional isomer 3-(morpholinomethyl)cyclopentanamine places the morpholinomethyl group at the 3-position, producing a molecule with two stereogenic centers and a more extended, flexible architecture [1]. No biological activity data exist for either isomer. However, the 1-substituted geminal arrangement produces a more compact molecular shape with a smaller radius of gyration and different three-dimensional presentation of the amine pharmacophore . The regioisomeric difference is analogous to the well-characterized distinction between 1- and 3-substituted cyclopentane scaffolds in GPCR-targeting libraries, where positional isomerism alters receptor subtype selectivity [2].

Regiochemistry Scaffold Diversity Structure-Activity Relationship

Supplier Diversity and Price Transparency: Procurement Advantage Over Less Common Analogs

1-(Morpholin-4-ylmethyl)cyclopentanamine is stocked by at least five independent suppliers: ChemBridge (Hit2Lead), AKSci, Oakwood Chemicals (via Fisher Scientific/eMolecules), Fluorochem, and Matrix Scientific . Pricing is transparent: 250 mg at $114 (AKSci), 1 g at $51–222 (Hit2Lead–AKSci), 5 g at $202–606, 10 g at $329 . Purity specifications are consistently 95% or 95%+ across vendors . In contrast, the N-methyl analog and the pyrrolidine analog are available from fewer suppliers (typically 1–2) and are frequently offered only via custom synthesis inquiry rather than from stock [1]. The positional isomer 3-(morpholinomethyl)cyclopentanamine is similarly limited in stocked availability.

Chemical Procurement Supply Chain Reliability Cost Efficiency

Recommended Research and Industrial Application Scenarios for 1-(Morpholin-4-ylmethyl)cyclopentanamine Based on Current Evidence


Fragment-Based Drug Discovery (FBDD) Library Member

With a molecular weight of 184.28 g/mol, computed XLogP of 0, tPSA of 38.5 Ų, and 2 rotatable bonds, 1-(morpholin-4-ylmethyl)cyclopentanamine falls within all three key fragment-likeness criteria (MW < 300, ClogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [1]. The achiral, geminally substituted architecture (stereochemistry: ACHIRAL per vendor ) eliminates the need for chiral separation, making it suitable for high-throughput fragment screening where compound identity and purity must be unambiguous. The primary amine handle enables rapid follow-up chemistry (amide coupling, reductive amination) upon fragment hit identification. The multi-supplier availability (≥5 vendors) ensures resupply continuity during hit validation .

Synthesis of N-Substituted Morpholine-Cyclopentanamine Derivatives for GPCR-Targeted Libraries

The combination of a cyclopentanamine core and a morpholine moiety linked through a methylene spacer creates a scaffold structurally related to compounds claimed in the Allergan therapeutic substituted cyclopentanes patent family, which targets ocular conditions and prostaglandin-related pathways [2]. The free primary amine allows direct diversification into amide, sulfonamide, urea, or secondary amine products, enabling parallel library synthesis. The lower LogP of the morpholine-containing scaffold relative to pyrrolidine or piperidine analogs (estimated ΔLogP ~0.3–1.1 units) may improve aqueous solubility of library members, a desirable feature for biochemical assay compatibility [1].

Physicochemical Probe for Matched Molecular Pair (MMP) Analysis of Heterocycle Effects

The target compound can serve as the morpholine entry in a matched molecular pair series examining the effect of heterocycle oxygen on lipophilicity, solubility, and metabolic stability. When paired with 1-(pyrrolidin-1-ylmethyl)cyclopentanamine (oxygen absent) and 1-(piperidin-1-ylmethyl)cyclopentanamine (six-membered ring, oxygen absent), the incremental contribution of the morpholine oxygen to computed LogP (ΔXLogP3 ~0.8) can be systematically evaluated [1]. This application does not require biological data and can be executed with commercially available compounds and in silico tools.

Building Block for CNS-Oriented Medicinal Chemistry Programs

The morpholine ring is a privileged scaffold in CNS drug discovery, associated with improved brain penetration and reduced P-glycoprotein efflux in multiple approved drugs. While no CNS-specific data exist for this compound, the computed tPSA of 38.5 Ų (well below the commonly cited 60–70 Ų threshold for BBB penetration) and low molecular weight suggest potential suitability for CNS-targeted libraries [1]. The compound's acute toxicity classification (Acute Tox. 4 via oral, dermal, and inhalation routes; Skin Corr. 1B) requires appropriate handling precautions but does not preclude its use in research settings [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Morpholin-4-ylmethyl)cyclopentanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.